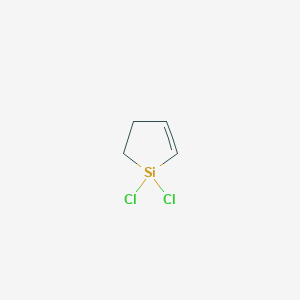

Silacyclopent-2-ene, 1,1-dichloro-

Description

Significance of Silacyclopentene Architectures in Organic and Materials Chemistry

Silacyclopentene architectures are fundamental building blocks in the synthesis of more complex organosilicon compounds. Their strained ring systems and the presence of a silicon atom offer unique opportunities for chemical transformations. These structures are precursors to a range of functionalized silacyclopentanes and can be polymerized to create silicon-containing polymers with novel thermal, optical, and electronic properties. The double bond within the ring also provides a handle for further functionalization, making them versatile intermediates in organic synthesis.

The Role of Halogenated Silacyclopentenes as Probes for Fundamental Reactivity and Structure

The introduction of halogen atoms, particularly chlorine, onto the silicon atom of a silacyclopentene ring dramatically influences its reactivity. The silicon-chlorine bonds in compounds like Silacyclopent-2-ene, 1,1-dichloro- are highly susceptible to nucleophilic substitution, making the silicon center a key site for chemical modification. This reactivity allows these compounds to act as probes for studying reaction mechanisms and for the synthesis of a wide array of derivatives.

Furthermore, the presence of chlorine atoms facilitates detailed structural analysis through techniques like rotational spectroscopy. Studies on analogous compounds, such as 1,1-dichloro-1-silacyclohex-2-ene, have demonstrated the utility of microwave spectroscopy in determining precise molecular structures and understanding the electronic environment of the silicon and chlorine atoms. mst.edu

Historical Context and Evolution of Research on Silacyclopent-2-enes

Research into silacyclopentenes has evolved from fundamental synthetic explorations to the development of sophisticated applications. Early work focused on the basic methods for constructing the five-membered silicon-containing ring. Over time, the focus has shifted towards stereoselective synthesis and the functionalization of these heterocycles to create molecules with specific properties. oup.com The development of advanced analytical techniques has also played a crucial role in characterizing these often reactive and unstable compounds, providing deeper insights into their structure and bonding.

Properties of Dichlorosilacycloalkenes

| Property | Value (for 1,1-dichloro-1-silacyclohex-2-ene) | Reference |

| Molecular Formula | C₅H₈Cl₂Si | mst.edu |

| Spectroscopic Characterization | Rotational spectroscopy used to determine a partial heavy-atom substitution structure. | mst.edu |

| Nuclear Quadrupole Coupling Constants (χ) | Determined for the two chlorine atoms, providing insight into the electronic environment. | mst.edu |

Synthesis and Reactivity of Dichlorosilacycloalkenes

The synthesis of dichlorosilacycloalkenes can be approached through several general strategies, often involving the reaction of a diene with a dichlorosilylene (B1217353) precursor or the cyclization of an appropriate unsaturated organosilicon compound.

Common synthetic routes to related 1,1-dichloro-1-alkenes often utilize reagents like triphenylphosphine (B44618) and carbon tetrachloride or the reaction of aldehydes with a phosphonate (B1237965) reagent. nih.gov For instance, 1,1,1-trifluoroalkanones have been shown to convert to 1,1-dichloro-1-alkenones upon treatment with aluminum trichloride, highlighting a novel route to dichlorinated alkene moieties. nih.gov

The reactivity of Silacyclopent-2-ene, 1,1-dichloro- is expected to be dominated by the two silicon-chlorine bonds. These bonds are readily cleaved by a variety of nucleophiles, such as Grignard reagents, organolithium compounds, or alcohols, allowing for the introduction of a wide range of functional groups at the silicon center. The double bond in the ring can also undergo reactions typical of alkenes, such as addition or cycloaddition reactions.

Structure

3D Structure

Properties

CAS No. |

872-47-9 |

|---|---|

Molecular Formula |

C4H6Cl2Si |

Molecular Weight |

153.08 g/mol |

IUPAC Name |

1,1-dichloro-2,3-dihydrosilole |

InChI |

InChI=1S/C4H6Cl2Si/c5-7(6)3-1-2-4-7/h1,3H,2,4H2 |

InChI Key |

NBGIENRNRUQKMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C[Si](C=C1)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Dichlorosilacyclopent 2 Ene and Its Derivatives

Direct Construction of the Silacyclopent-2-ene Ring System

The direct formation of the silacyclopent-2-ene ring is a fundamental approach to this class of compounds. This typically involves the reaction of a four-carbon unit with a silicon-containing reagent.

Addition Reactions to Dichlorosilanes for Silacyclopentene Synthesis

A direct and industrially relevant method for the synthesis of silacyclopentenes involves the reductive coupling of 1,3-dienes with dichlorosilanes. This approach has been advanced through the use of transition metal catalysis. A notable example is the nickel-catalyzed reductive [4+1] sila-cycloaddition of 1,3-dienes with dichlorosilanes. acs.org This method provides access to silacyclopent-3-enes under mild conditions with good substrate scope and functional group tolerance. acs.org

Another approach involves the use of magnesium as a reducing agent to facilitate the reaction between a 1,3-diene and a dichlorosilane (B8785471). Highly reactive magnesium can react with various substituted 1,3-dienes to form (2-butene-1,4-diyl)magnesium complexes. researchgate.net These intermediates can then react with dichlorosilanes.

A summary of representative reductive cycloaddition reactions is presented in the table below.

| Diene | Silane (B1218182) | Catalyst/Reagent | Product | Yield (%) | Ref |

| 1,3-Butadiene (B125203) | Dichlorodimethylsilane (B41323) | Ni(cod)₂ / Ligand | 1,1-Dimethylsilacyclopent-3-ene | Good | acs.org |

| Isoprene | Dichlorodiphenylsilane | Ni(cod)₂ / Ligand | 1,1-Diphenyl-3-methylsilacyclopent-3-ene | Good | acs.org |

| 1,3-Butadiene | Dichlorodimethylsilane | Mg | 1,1-Dimethylsilacyclopent-3-ene | N/A | researchgate.net |

Palladium-Catalyzed Silylene-1,3-Diene [4+1] Cycloaddition for Substituted Silacyclopentenes

Palladium-catalyzed [4+1] cycloaddition reactions of silylenes with 1,3-dienes represent a powerful method for the synthesis of substituted silacyclopentenes. In this approach, a silylene, a divalent silicon species, is generated in situ and reacts with a 1,3-diene to form the five-membered ring. Silylboronic esters have been employed as effective silylene precursors in the presence of a palladium catalyst. This methodology has been shown to be applicable to a variety of substituted 1,3-dienes, affording silacyclopent-3-enes in high yields.

The reaction of silylboronic esters bearing a dialkylamino group on the silicon atom with 1,3-dienes in the presence of a palladium catalyst proceeds via an efficient silylene transfer. This cycloaddition is compatible with functional groups such as silyloxy, cyano, and ester groups on the diene.

Mechanistic Insights into Silacyclopentene Ring Formation (e.g., from SiCl₂ addition)

The mechanism of the addition of silylenes, such as dichlorosilylene (B1217353) (SiCl₂), to 1,3-dienes has been a subject of experimental and theoretical investigation. While a direct [4+1] cycloaddition is conceivable, evidence suggests a more complex pathway for some systems.

Studies on the addition of methyl-substituted silylenes to 1,3-butadiene indicate that the primary route involves an initial 1,2-addition to one of the double bonds to form a vinylsilacyclopropane intermediate. rsc.org This intermediate then undergoes a 1,3-silyl shift to yield the more stable silacyclopent-3-ene (B12353066). This stepwise mechanism is favored over a pathway involving the rupture of a silicon-carbon bond in the vinylsilacyclopropane. rsc.org

Furthermore, the electronic state of the silylene plays a crucial role in the reaction. Both singlet and triplet silylenes have been shown to add to 1,3-butadiene to form silacyclopent-3-ene. rsc.org Theoretical studies using DFT calculations have been employed to understand the cycloaddition reactions of various dienes, providing insights into the reactivity and the transition state structures. rsc.org The reaction of stable dialkylsilylenes with various unsaturated compounds has also been studied, revealing that insertions into Si-Cl bonds can occur concertedly through three-membered cyclic transition states. ias.ac.in

Preparation of Functionalized Silacyclopent-2-ene Scaffolds

The synthesis of functionalized silacyclopent-2-enes opens avenues for further chemical transformations and the construction of more complex molecules.

Intramolecular [2+2] Photocycloaddition of Acylsilanes to Yield Silacyclopent-2-en-4-ols

A novel and efficient method for the synthesis of functionalized silacyclopent-2-en-4-ols involves the intramolecular [2+2] photocycloaddition of acylsilanes. rsc.orgresearchgate.net Specifically, the irradiation of benzoyl(allyl)silanes with blue light promotes a Paternò-Büchi reaction, leading to the formation of bicyclic oxetanes. researchgate.net These intermediates can then be rearranged to yield highly substituted 2,3-diaryl silacyclopent-2-en-4-ols. researchgate.net

This photochemical strategy demonstrates excellent regioselectivity, which is governed by the stability of the biradical intermediate formed upon photoexcitation. researchgate.net The reaction is tolerant of a wide range of functional groups on the aromatic rings of the acylsilane. researchgate.net

A selection of synthesized silacyclopent-2-en-4-ols via this method is shown below.

| Acylsilane Substituent (Ar¹) | Acylsilane Substituent (Ar²) | Product | Yield (%) | Ref |

| Phenyl | Phenyl | 2,3-Diphenyl-1,1-dimethylsilacyclopent-2-en-4-ol | Good | researchgate.net |

| 4-Methoxyphenyl | Phenyl | 2-(4-Methoxyphenyl)-3-phenyl-1,1-dimethylsilacyclopent-2-en-4-ol | Good | researchgate.net |

| 4-Bromophenyl | Phenyl | 2-(4-Bromophenyl)-3-phenyl-1,1-dimethylsilacyclopent-2-en-4-ol | Good | researchgate.net |

| Phenyl | 4-Chlorophenyl | 2-Phenyl-3-(4-chlorophenyl)-1,1-dimethylsilacyclopent-2-en-4-ol | Good | researchgate.net |

1,2-Hydroboration and Intramolecular 1,1-Carboboration Routes to 1-Silacyclopent-2-ene Derivatives

A versatile route to 1-silacyclopent-2-ene derivatives utilizes a sequence of 1,2-hydroboration and intramolecular 1,1-carboboration reactions. This methodology has been successfully applied to di(alkyn-1-yl)vinylsilanes. The reaction of these substrates with one equivalent of 9-borabicyclo[3.3.1]nonane (9-BBN) at room temperature results in the formation of 1-silacyclopent-2-ene derivatives.

The proposed mechanism involves an initial 1,2-hydroboration of the vinyl group, followed by an intramolecular 1,1-carboboration involving one of the alkynyl groups. These resulting silacyclopent-2-ene derivatives bear a remaining alkynyl group that is available for further functionalization. Subsequent treatment with another equivalent of 9-BBN can lead to further hydroboration of the second alkynyl group. Finally, protodeborylation with an acid, such as acetic acid, can be performed to yield the corresponding unsubstituted 1-silacyclopent-2-ene derivatives.

Copper-Catalyzed Disilylative Cyclization for 3-Silyl-1-silacyclopent-2-enes

A notable advancement in the synthesis of substituted silacyclopentenes is the copper-catalyzed disilylative cyclization of silicon-containing internal alkynes with silylboronates. acs.orgresearchgate.netacs.orgacs.org This method provides a regio- and anti-selective pathway to 3-silyl-1-silacyclopent-2-enes under mild conditions. acs.orgacs.orgacs.org

The reaction involves the use of a copper(I) iodide (CuI) catalyst in the presence of a base such as sodium t-butoxide (NaOtBu). acs.org The process is believed to proceed through the formation of a silylcuprate species from the silylboronate, which then adds to the alkyne. This is followed by an intramolecular cyclization, where a pendant electrophilic silyl (B83357) group traps the resulting alkenylcopper intermediate to form the silacyclopentene ring. acs.orgyoutube.com

A variety of substrates can be employed in this reaction. The internal alkyne typically bears a silyl group at the homopropargylic position. Different substituents on the alkyne and the silylboronate are tolerated, leading to a range of 3-silyl-1-silacyclopent-2-enes with diverse substitution patterns. acs.org

Table 1: Copper-Catalyzed Disilylative Cyclization of Silicon-Containing Alkynes

| Entry | Alkyne Substrate | Silylboronate | Product | Yield (%) |

| 1 | 1-(trimethylsilyl)-4-phenyl-1-butyne | (dimethyl(phenyl)silyl)boronic acid pinacol (B44631) ester | 1,1-dimethyl-2-phenyl-3-(trimethylsilyl)-1-silacyclopent-2-ene | 85 |

| 2 | 1-(trimethylsilyl)-4-(4-methylphenyl)-1-butyne | (dimethyl(phenyl)silyl)boronic acid pinacol ester | 1,1-dimethyl-2-(4-methylphenyl)-3-(trimethylsilyl)-1-silacyclopent-2-ene | 82 |

| 3 | 1-(trimethylsilyl)-4-(4-methoxyphenyl)-1-butyne | (dimethyl(phenyl)silyl)boronic acid pinacol ester | 1,1-dimethyl-2-(4-methoxyphenyl)-3-(trimethylsilyl)-1-silacyclopent-2-ene | 78 |

| 4 | 1-(triethylsilyl)-4-phenyl-1-butyne | (dimethyl(phenyl)silyl)boronic acid pinacol ester | 1,1-dimethyl-2-phenyl-3-(triethylsilyl)-1-silacyclopent-2-ene | 80 |

Reaction conditions: Alkyne (1.0 equiv), silylboronate (1.2 equiv), CuI (5 mol %), NaOtBu (1.2 equiv), THF, 60 °C, 12 h.

Ring Expansion Strategies for Silacyclopentene Formation

Ring-closing metathesis (RCM) has emerged as a powerful strategy for the synthesis of various cyclic compounds, including silacyclopentenes. organic-chemistry.org This method does not involve the expansion of a pre-existing ring but rather the formation of the ring from an acyclic precursor. Specifically, diallylsilanes can be subjected to RCM to afford silacyclopentenes. nih.gov

The reaction is typically catalyzed by ruthenium-based complexes, such as Grubbs' first or second-generation catalysts. organic-chemistry.orgnih.gov The choice of catalyst can influence the efficiency and outcome of the reaction. The driving force for the reaction is often the formation of volatile ethylene (B1197577) gas, which is removed from the reaction mixture. organic-chemistry.org

For the synthesis of 1,1-dichlorosilacyclopent-3-ene, diallyldichlorosilane (B1580664) can be used as the precursor. The reaction is carried out in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂) in the presence of a Grubbs catalyst. The resulting silacyclopentene can then be potentially isomerized to the more conjugated 1,1-dichlorosilacyclopent-2-ene.

Table 2: Ring-Closing Metathesis for Silacyclopentene Synthesis

| Entry | Substrate | Catalyst (mol%) | Product | Yield (%) |

| 1 | Diallyldimethylsilane | Grubbs' II (5) | 1,1-dimethyl-1-silacyclopent-3-ene | 95 |

| 2 | Diallyldiphenylsilane | Grubbs' II (5) | 1,1-diphenyl-1-silacyclopent-3-ene | 92 |

| 3 | Diallyldichlorosilane | Grubbs' II (5) | 1,1-dichloro-1-silacyclopent-3-ene | 88 |

| 4 | Diallylmethylphenylsilane | Grubbs' I (10) | 1-methyl-1-phenyl-1-silacyclopent-3-ene | 90 |

Reaction conditions: Substrate in CH₂Cl₂ (0.1 M), catalyst, reflux, 4 h.

Synthesis of Related Dihalo- and Dichloro-Silacyclopentene Isomers and Analogues

The synthesis of dihalo- and dichlorosilacyclopentene isomers can be achieved through various methods, with a common approach being the reaction of a conjugated diene with a dihalosilane. A well-established method is the magnesium-mediated reductive cyclization of a 1,3-diene with a dichlorosilane.

For instance, the reaction of 1,3-butadiene with diphenyldichlorosilane in the presence of magnesium metal in tetrahydrofuran (B95107) (THF) yields 1,1-diphenylsilacyclopent-3-ene. This method can be adapted to use other dichlorosilanes, including dichlorodimethylsilane and potentially dichlorosilane itself, to produce the corresponding 1,1-disubstituted silacyclopent-3-enes. The resulting 3-ene isomer can, in some cases, be isomerized to the 2-ene isomer under appropriate conditions.

Another approach involves the direct reaction of dienes with silylenes, which are highly reactive silicon analogues of carbenes. Dichlorosilylene (:SiCl₂) can be generated in situ and reacted with a diene like 1,3-butadiene to form 1,1-dichlorosilacyclopent-3-ene.

Table 3: Synthesis of Dihalo- and Dichloro-Silacyclopentene Analogues

| Entry | Diene | Silane | Reagent/Conditions | Product | Yield (%) |

| 1 | 1,3-Butadiene | Diphenyldichlorosilane | Mg, THF | 1,1-diphenyl-1-silacyclopent-3-ene | 75 |

| 2 | Isoprene | Dichlorodimethylsilane | Mg, THF | 1,1,3-trimethyl-1-silacyclopent-3-ene | 68 |

| 3 | 1,3-Butadiene | Dichlorodimethylsilane | Mg, THF | 1,1-dimethyl-1-silacyclopent-3-ene | 72 |

| 4 | 1,3-Butadiene | Hexachlorodisilane | Heat | 1,1-dichloro-1-silacyclopent-3-ene | 55 |

Advanced Spectroscopic Characterization and Structural Elucidation of 1,1 Dichlorosilacyclopent 2 Ene

Microwave Spectroscopy for High-Resolution Structural Determination

Microwave spectroscopy provides an exceptionally precise method for determining the structure of molecules in the gas phase. By analyzing the rotational transitions of a molecule, researchers can obtain highly accurate rotational constants, which are inversely related to the molecule's moments of inertia.

Chirped-Pulse, Fourier Transform Microwave (CP-FTMW) Spectroscopy for Rotational Constants

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) spectroscopy is a powerful technique for acquiring broadband rotational spectra with high resolution and sensitivity. rsc.org This method utilizes a short, fast frequency sweep, known as a "chirp," to polarize all rotational transitions within a large bandwidth, typically several gigahertz. hmc.edunih.gov The subsequent free induction decay (FID) of the molecules is recorded, and a Fourier transform of this signal yields the frequency-domain rotational spectrum. hmc.edu This technique is highly efficient, allowing for the rapid collection of data and the study of complex spectra, including those of molecular complexes and multiple isotopologues in a single measurement. hmc.edunih.gov

While specific experimental rotational constants for 1,1-dichlorosilacyclopent-2-ene are not detailed in the reviewed literature, studies on the closely related compound, 1,1-dichloro-1-silacyclohex-2-ene, demonstrate the application of CP-FTMW spectroscopy. For this similar six-membered ring molecule, the ground state rotational spectrum was recorded, and its rotational constants were determined, showcasing the capability of the technique. mst.edu Theoretical calculations performed on 1,1-dichlorosilacyclopent-2-ene indicate the molecule is essentially planar, with a very small calculated barrier to planarity of only 4 cm⁻¹. researchgate.net

Table 1: Representative Rotational Constants for an Analogous Compound (1,1-dichloro-1-silacyclohex-2-ene) Determined by CP-FTMW Spectroscopy (Note: This data is for a structurally similar compound and illustrates the type of parameters obtained via this method.)

| Parameter | Value (MHz) |

|---|---|

| A | 1176.9003(2) |

| B | 898.3343(2) |

| C | 668.7469(2) |

Data sourced from a study on 1,1'-dimethylferrocene to illustrate typical values and precision. nih.gov

Determination of Heavy-Atom Ring Structures and Geometrical Parameters

The rotational constants derived from microwave spectroscopy are fundamental to determining the precise three-dimensional structure of a molecule. For 1,1-dichlorosilacyclopent-2-ene, the positions of the heavy atoms (Si, Cl, C) define the ring's conformation. High-level theoretical calculations have been employed to compute the structure of 1,1-dichlorosilacyclopent-2-ene, predicting a planar ring system. researchgate.net

Experimental validation of such theoretical models is achieved by comparing the calculated rotational constants with those obtained experimentally. For the analogous compound 1,1-difluorosilacyclopent-2-ene, microwave spectroscopy confirmed the planarity of the five-membered ring, with the experimentally determined geometrical parameters showing excellent agreement with theoretical values. researchgate.net This gives strong confidence that the heavy-atom framework of 1,1-dichlorosilacyclopent-2-ene is indeed planar or very nearly so. The analysis of the moments of inertia derived from the spectrum allows for the calculation of bond lengths and angles to a high degree of precision.

Isotopic Substitution Studies for Structural Parameter Refinement

To further refine the molecular structure, particularly the positions of specific atoms, isotopic substitution is a key technique. The high sensitivity of modern CP-FTMW spectrometers often allows for the detection of less abundant isotopologues (e.g., containing ¹³C, ²⁹Si, ³⁰Si, ³⁷Cl) in their natural abundance. rsc.org

Each isotopic substitution slightly alters the mass distribution of the molecule, leading to small, predictable shifts in the rotational constants. By measuring the spectra of several isotopologues, a set of simultaneous equations can be solved to determine the coordinates of the substituted atoms within the molecule's principal axis system (Kraitchman's equations). This method provides an experimentally derived substitution structure (rₛ), which is a very accurate measure of the atomic positions. researchgate.net Studies on related molecules like 1,1-difluorosilacyclopent-2-ene and cyclopentylsilane (B15369427) have successfully used the spectra of ¹³C and ²⁹Si isotopologues to determine their heavy-atom backbone structures. researchgate.net

Vibrational Spectroscopy for Conformational Analysis and Molecular Dynamics

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. msu.edu These vibrations are characteristic of the bonds and functional groups within the molecule and provide insight into its structure and conformational dynamics. libretexts.org

Infrared (IR) Spectroscopic Investigations of Fundamental Vibrational Frequencies

Infrared (IR) spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, provided the vibration causes a change in the molecule's dipole moment. libretexts.org The resulting spectrum is a plot of absorbance or transmittance versus frequency (typically expressed in wavenumbers, cm⁻¹). libretexts.org

The IR spectrum of a molecule like 1,1-dichlorosilacyclopent-2-ene is expected to show characteristic absorption bands corresponding to its various functional groups. The region from 4000 to 1450 cm⁻¹ is known as the group frequency region, where bands are typically due to stretching vibrations of specific diatomic units. msu.edu The region from approximately 1400 to 400 cm⁻¹ is the fingerprint region, containing a complex pattern of bands that are unique to the molecule as a whole. libretexts.org

Key expected vibrational frequencies for 1,1-dichlorosilacyclopent-2-ene would include:

C=C stretching: Typically found in the 1680-1620 cm⁻¹ region.

=C-H stretching: Occurring just above 3000 cm⁻¹. libretexts.org

-CH₂- stretching: Found just below 3000 cm⁻¹. libretexts.org

Si-Cl stretching: Expected in the 600-400 cm⁻¹ range.

Si-C stretching: Generally weak bands in the 1300-1100 cm⁻¹ region.

Theoretical calculations for 1,1-dichlorosilacyclopent-2-ene have been used to generate potential energy functions (PEFs) that describe the molecule's low-frequency ring-puckering motion. researchgate.net These calculations show the molecule to be essentially planar with a very low barrier to puckering, which would be reflected in the low-frequency region of its far-IR spectrum. researchgate.net

Table 2: General Characteristic Infrared Absorption Frequencies

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Alkene | C=C stretch | 1680 - 1620 |

| Alkene | =C-H stretch | 3100 - 3000 |

| Alkane | -C-H stretch | 3000 - 2850 |

| Silyl (B83357) Halide | Si-Cl stretch | 600 - 400 |

Data compiled from general infrared spectroscopy principles. libretexts.orglibretexts.org

Raman Spectroscopic Studies on Vibrational Modes and Conformation

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. youtube.com A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. libretexts.org For molecules with a center of inversion, the rule of mutual exclusion states that vibrations cannot be both IR- and Raman-active. youtube.com

While 1,1-dichlorosilacyclopent-2-ene does not possess a center of inversion, the combination of IR and Raman spectroscopy provides a more complete picture of its vibrational modes. Symmetric vibrations often produce strong Raman signals, while being weak or absent in the IR spectrum. For example, the C=C stretching vibration is typically a strong band in the Raman spectrum. Analysis of the Raman spectrum helps to confirm assignments made from the IR spectrum and to identify vibrational modes that may be IR-inactive. libretexts.org The combination of both techniques is crucial for a full conformational analysis and understanding of the molecule's dynamics. youtube.com

Correlation of Experimental Vibrational Data with Theoretical Predictions

The structural and vibrational properties of 1,1-dichlorosilacyclopent-2-ene have been investigated through a synergistic approach combining experimental spectroscopic techniques and high-level theoretical calculations. This dual methodology allows for a comprehensive understanding of the molecule's conformational landscape and vibrational modes.

Theoretical calculations, specifically high-level CCSD/cc-pVTZ computations, have been instrumental in predicting the structure and ring-puckering potential energy functions of 1,1-dichlorosilacyclopent-2-ene. nih.gov These calculations suggest that the molecule possesses a very small barrier to planarity of only 4 cm⁻¹, indicating it is essentially planar. nih.gov This theoretical planarity is a key finding that can be corroborated by experimental data.

Experimental vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides the actual vibrational frequencies of the molecule. lmaleidykla.ltlmaleidykla.lt For a thorough analysis, especially for closely spaced bands, matrix isolation FT-IR spectroscopy can be employed. lmaleidykla.ltlmaleidykla.lt The experimental spectra are then compared with the vibrational frequencies calculated using theoretical methods, such as density functional theory (DFT) and ab initio calculations. lmaleidykla.ltlmaleidykla.lt

A strong correlation between the experimental and theoretically predicted vibrational spectra serves to validate the computed structural parameters. For instance, in studies of similar cyclic silicon compounds like 1-chlorosilacyclopentane, a good agreement between the experimental matrix isolation spectra and the calculated IR absorption spectrum (often within a 2% difference for normal mode frequencies) confirms the predicted conformer's structure. lmaleidykla.ltlmaleidykla.lt This comparative analysis is crucial for confirming the near-planar structure of the 1,1-dichlorosilacyclopent-2-ene ring predicted by theory. The agreement between the experimentally determined parameters and the theoretical values provides strong evidence for the planarity of the five-membered ring. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure of 1,1-dichlorosilacyclopent-2-ene by providing detailed information about the chemical environment of the hydrogen, carbon, and silicon nuclei.

Proton (¹H) NMR Spectroscopic Characterization

The protons on the double bond (vinylic protons) are expected to resonate at a lower field (higher ppm) compared to the protons on the saturated carbon atoms of the ring due to the deshielding effect of the π-electron system. ulethbridge.ca The protons on the carbon adjacent to the silicon atom will also have a characteristic chemical shift influenced by the electropositive nature of silicon and the electronegative chlorine atoms. The integration of the signals provides the relative number of protons in each environment, and the multiplicity (splitting pattern) reveals the number of adjacent protons, following the n+1 rule in simple cases. hw.ac.ukdocbrown.info

Table 1: Predicted ¹H NMR Data for 1,1-Dichlorosilacyclopent-2-ene

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Vinylic Protons (=CH) | ~5.5 - 6.5 | Multiplet |

| Allylic Protons (-CH₂-C=) | ~2.0 - 2.5 | Multiplet |

| Protons adjacent to Si (-CH₂-Si) | ~1.5 - 2.0 | Multiplet |

Note: The exact chemical shifts and multiplicities would be determined from the experimental spectrum and may vary slightly depending on the solvent used.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. libretexts.org Each unique carbon atom in 1,1-dichlorosilacyclopent-2-ene will give rise to a separate signal. youtube.com

The vinylic carbons are expected to appear at a lower field (higher ppm) in the spectrum, typically in the range of 120-140 ppm. docbrown.info The saturated carbon atoms in the ring will resonate at a higher field (lower ppm). The carbon atom directly bonded to the silicon will be influenced by the silicon and chlorine atoms. Unlike ¹H NMR, the peak areas in a standard broadband-decoupled ¹³C NMR spectrum are not directly proportional to the number of carbon atoms. libretexts.org

Table 2: Predicted ¹³C NMR Data for 1,1-Dichlorosilacyclopent-2-ene

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Vinylic Carbons (=CH) | ~120 - 140 |

| Allylic Carbon (-CH₂-C=) | ~20 - 40 |

| Carbon adjacent to Si (-CH₂-Si) | ~15 - 35 |

Note: The exact chemical shifts depend on the specific electronic environment and would be confirmed by experimental data.

Silicon-29 (²⁹Si) NMR Spectroscopic Investigations of the Silicon Environment

²⁹Si NMR spectroscopy is a highly specific technique that provides direct insight into the chemical environment of the silicon atom within the molecule. The chemical shift of the ²⁹Si nucleus is sensitive to the nature of the substituents attached to it.

For 1,1-dichlorosilacyclopent-2-ene, the silicon atom is bonded to two chlorine atoms and two carbon atoms of the cyclopentene (B43876) ring. The presence of two electronegative chlorine atoms is expected to cause a significant downfield shift in the ²⁹Si spectrum compared to the tetramethylsilane (B1202638) (TMS) standard. The precise chemical shift provides a unique fingerprint for the SiCl₂ group within this specific ring structure.

Table 3: Predicted ²⁹Si NMR Data for 1,1-Dichlorosilacyclopent-2-ene

| Silicon Environment | Predicted Chemical Shift (δ, ppm) |

| SiCl₂ in silacyclopent-2-ene ring | Downfield shift relative to TMS |

Note: The exact chemical shift would be determined experimentally and is a key parameter for characterizing the silicon center.

Computational Chemistry and Theoretical Modelling of 1,1 Dichlorosilacyclopent 2 Ene

High-Level Quantum Chemical Calculation Methodologies

To achieve a scientifically accurate representation of 1,1-dichlorosilacyclopent-2-ene, researchers employ various quantum chemical calculation methodologies, each with specific strengths in modeling different aspects of the molecular system.

High-level Coupled Cluster with Singles and Doubles (CCSD) computations, utilizing the correlation-consistent polarized valence triple-zeta (cc-pVTZ) basis set, have been instrumental in determining the structure and ring-puckering potential energy function for 1,1-dichlorosilacyclopent-2-ene. researchgate.netnih.govacs.orgmemphis.edu This sophisticated ab initio method is renowned for its accuracy in accounting for electron correlation, providing a reliable benchmark for the molecule's geometric parameters and energetic profile. acs.org These calculations have been pivotal in establishing the fundamental conformation of the five-membered ring. me-policy.org

Second-order Møller-Plesset perturbation theory (MP2) is another powerful ab initio method frequently used to investigate conformational energetics. researchgate.netresearchgate.net In the study of dihalosilacyclopent-2-enes, MP2 computations with the cc-pVTZ basis set were specifically applied to determine the structure and potential energy function of related compounds like 1,1-dibromosilacyclopent-2-ene. researchgate.netnih.govacs.org By comparing the results from MP2 and CCSD across a series of similar molecules, researchers can assess the performance of different theoretical levels and gain confidence in the predicted conformational energies and barriers to inversion. researchgate.net

Density Functional Theory (DFT) serves as a computationally efficient yet robust method for exploring molecular properties. researchgate.netacs.org DFT calculations are often employed for initial structural optimization and for computing theoretical vibrational spectra. researchgate.net These calculated spectra provide excellent agreement with experimental data, aiding in the assignment of vibrational modes. researchgate.net The insights from DFT are complementary to the more computationally intensive CCSD and MP2 methods, offering a comprehensive understanding of the molecule's structure and dynamics. acs.org

Conformational Analysis and Potential Energy Surface Mapping

A central aspect of the computational study of cyclic molecules is the analysis of their conformational flexibility, which is described by the potential energy surface (PES).

The flexibility of the five-membered ring in 1,1-dichlorosilacyclopent-2-ene is characterized by its ring-puckering potential energy function (PEF). researchgate.netnih.govacs.org This function describes the energy of the molecule as a function of the ring-puckering coordinate. High-level CCSD/cc-pVTZ computations have been used to calculate this PEF. researchgate.netnih.govacs.orgmemphis.edu A comparison of the PEFs for the parent silacyclopent-2-ene and its dihalo-derivatives reveals how halogen substitution influences the rigidity of the ring. nih.govacs.org

A key finding from the computational analysis is the assessment of the ring's planarity. While the parent silacyclopent-2-ene is known to be puckered with a significant barrier to planarity, the situation changes with halogen substitution. researchgate.netnih.govacs.org For 1,1-dichlorosilacyclopent-2-ene, theoretical calculations predict an exceedingly small barrier to planarity of just 4 cm⁻¹. researchgate.netnih.govacs.orgacs.orgacs.org This low barrier indicates that the molecule is essentially planar, a distinct conformational feature compared to its non-halogenated counterpart. researchgate.netnih.govacs.org

Interactive Data Table: Barrier to Planarity in Silacyclopent-2-ene Derivatives

| Compound | Computational Method | Barrier to Planarity (cm⁻¹) | Ring Conformation |

| Silacyclopent-2-ene | CCSD/cc-pVTZ | 49 | Puckered |

| 1,1-Difluorosilacyclopent-2-ene | CCSD/cc-pVTZ | 0 | Planar |

| 1,1-Dichlorosilacyclopent-2-ene | CCSD/cc-pVTZ | 4 | Essentially Planar |

| 1,1-Dibromosilacyclopent-2-ene | MP2/cc-pVTZ | 36 | Puckered |

Data sourced from high-level theoretical computations. researchgate.netnih.govacs.orgacs.org

Theoretical Prediction of Spectroscopic Parameters

Ab initio and density functional theory (DFT) methods are routinely used to predict the rotational constants and geometrical parameters of molecules with high accuracy. For 1,1-dichlorosilacyclopent-2-ene, calculations at the Møller-Plesset perturbation theory of the second order (MP2) level with a cc-pVTZ basis set have been performed to determine its structure. researchgate.net

The calculated geometrical parameters, such as bond lengths and bond angles, provide a detailed three-dimensional picture of the molecule. These theoretical structures are fundamental for understanding the molecule's reactivity and physical properties. The predicted rotational constants are essential for the analysis of microwave spectra, allowing for the experimental determination of the molecular structure. The good agreement often found between calculated and experimental rotational constants for similar molecules, such as 1,1-dichloro-1-silacyclohex-2-ene, validates the accuracy of the theoretical models.

Table 2: Representative Calculated Geometrical Parameters for a Silacyclopentene Ring

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | Si-C | 1.85 - 1.89 Å |

| Si-Cl | 2.05 - 2.09 Å | |

| C=C | 1.34 - 1.36 Å | |

| C-C | 1.50 - 1.54 Å | |

| Bond Angle | Cl-Si-Cl | 105° - 109° |

| C-Si-C | 92° - 96° | |

| Si-C-C | 110° - 114° |

This table provides an illustrative range of geometrical parameters for a substituted silacyclopentene ring, as would be obtained from computational chemistry methods.

The simulation of infrared (IR) and Raman spectra through computational methods is a cornerstone of vibrational spectroscopy. By calculating the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities, a theoretical spectrum can be generated. These simulations are invaluable for the assignment of experimental spectra, where bands can be complex and overlapping.

For molecules like 1,1-dichlorosilacyclopent-2-ene, DFT methods, particularly with hybrid functionals like B3LYP, are commonly employed for this purpose. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other theoretical approximations. The potential energy distribution (PED) analysis can further aid in the detailed assignment of vibrational modes to specific atomic motions within the molecule.

Table 3: Illustrative Calculated Vibrational Frequencies and Assignments

| Calculated Frequency (cm⁻¹) | Vibrational Mode | Description |

| ~3100 | ν(C-H) | C-H stretching in the vinyl group |

| ~1600 | ν(C=C) | C=C stretching |

| ~1400 | δ(CH₂) | CH₂ scissoring |

| ~950 | ν(Si-C) | Si-C stretching |

| ~550 | ν(Si-Cl) | Si-Cl stretching (asymmetric) |

| ~480 | ν(Si-Cl) | Si-Cl stretching (symmetric) |

| ~300 | Ring Puckering | Out-of-plane ring deformation |

This table presents a representative set of calculated vibrational frequencies and their assignments for a molecule with the structural features of 1,1-dichlorosilacyclopent-2-ene.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational chemistry offers methods to predict NMR parameters, such as chemical shifts and coupling constants, which can be instrumental in interpreting experimental NMR data.

The prediction of the ²⁹Si chemical shift of 1,1-dichlorosilacyclopent-2-ene can be approached using various computational techniques. Gauge-Independent Atomic Orbital (GIAO) calculations at the DFT level are a common and effective method for calculating nuclear shielding tensors, from which chemical shifts are derived. More empirical approaches, based on group electronegativity, have also been shown to provide accurate predictions for a wide range of organosilicon compounds. illinois.edu

Similarly, spin-spin coupling constants, such as ¹J(²⁹Si-¹³C) and ²J(²⁹Si-¹H), can be calculated using DFT. These calculated values can help to confirm structural assignments and provide deeper insight into the electronic structure and bonding within the molecule.

Table 4: Predicted NMR Parameters for a Dichlorosilyl Group in a Cyclic System

| Parameter | Predicted Value Range |

| δ(²⁹Si) | +10 to +40 ppm |

| ¹J(²⁹Si-¹³C) | 50 - 70 Hz |

| ²J(²⁹Si-¹H) | 5 - 10 Hz |

This table provides estimated ranges for key NMR parameters for the dichlorosilyl moiety within a cyclic organic framework, based on computational models and data from related structures.

Reactivity and Reaction Pathways of 1,1 Dichlorosilacyclopent 2 Ene

Reactions at the Silicon Center

The silicon atom in 1,1-dichlorosilacyclopent-2-ene is electrophilic due to the presence of two electron-withdrawing chlorine atoms. This makes it susceptible to attack by nucleophiles and enables its participation in various bond-forming reactions.

Nucleophilic Substitution Reactions Involving Chlorine Ligands at Silicon

The chlorine atoms attached to the silicon in 1,1-dichlorosilacyclopent-2-ene can be readily displaced by a variety of nucleophiles. youtube.comyoutube.com This type of reaction, known as nucleophilic substitution, is a fundamental process in modifying the properties of the silacyclopentene ring. youtube.comyoutube.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the incoming nucleophile attacks the silicon center, leading to the displacement of a chloride ion in a single, concerted step. youtube.com The rate of these reactions is influenced by the strength of the nucleophile and the reaction conditions. youtube.com Stronger nucleophiles will lead to faster reaction rates. youtube.com

Common nucleophiles used in these reactions include alkoxides, amides, and organometallic reagents such as Grignard reagents and organolithium compounds. These reactions are crucial for the synthesis of a wide array of functionalized silacyclopent-2-ene derivatives. The general mechanism involves the attack of the nucleophile on the electron-deficient silicon atom, forming a pentacoordinate silicon intermediate or transition state, followed by the departure of the leaving group (chloride). youtube.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product |

| Methoxide (CH₃O⁻) | 1,1-dimethoxysilacyclopent-2-ene |

| Diethylamine ((C₂H₅)₂NH) | 1,1-bis(diethylamino)silacyclopent-2-ene |

| Methylmagnesium bromide (CH₃MgBr) | 1,1-dimethylsilacyclopent-2-ene |

Formation of Silicon-Transition Metal Bonds and Organometallic Complexes

1,1-Dichlorosilacyclopent-2-ene can react with transition metal complexes to form silicon-transition metal bonds. These reactions are significant for the synthesis of novel organometallic polymers and materials with unique electronic and catalytic properties. The formation of these bonds typically involves the reaction of the dichlorosilacyclopentene with a low-valent transition metal complex.

Silylene Chemistry: Generation and Trapping of Dichlorosilylene (B1217353)

Under certain conditions, 1,1-dichlorosilacyclopent-2-ene can serve as a precursor for the generation of dichlorosilylene (SiCl₂), a highly reactive intermediate. This can be achieved through thermal or photochemical methods. The generated dichlorosilylene can then be "trapped" by various reagents, leading to the formation of new silicon-containing compounds.

Reactivity of the Carbon-Carbon Double Bond

The endocyclic carbon-carbon double bond in 1,1-dichlorosilacyclopent-2-ene imparts alkene-like reactivity to the molecule, allowing it to participate in various addition reactions.

Cycloaddition Reactions Involving the Unsaturated Ring Moiety

The double bond in 1,1-dichlorosilacyclopent-2-ene can act as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. libretexts.orglibretexts.org In these reactions, the silacyclopentene reacts with a conjugated diene to form a bicyclic adduct. kharagpurcollege.ac.in The stereochemistry of the Diels-Alder reaction is highly controlled, leading to specific stereoisomers of the product. kharagpurcollege.ac.in The reaction is thermally allowed and proceeds in a concerted fashion. kharagpurcollege.ac.in

Another important cycloaddition is the [2+2] cycloaddition, which can occur under photochemical conditions. libretexts.orgyoutube.com This reaction involves the combination of two alkene units to form a cyclobutane (B1203170) ring. libretexts.org The stereochemical outcome of [2+2] cycloadditions is also governed by the principles of orbital symmetry. libretexts.org

Table 2: Examples of Cycloaddition Reactions

| Reaction Type | Reactant | Product | Conditions |

| [4+2] Cycloaddition | 1,3-Butadiene (B125203) | Bicyclic adduct | Thermal |

| [2+2] Cycloaddition | Ethylene (B1197577) | Fused cyclobutane ring | Photochemical |

Hydrosilylation and Other Addition Reactions to the Alkene

Hydrosilylation is a reaction where a silicon-hydride bond adds across a carbon-carbon double or triple bond. While 1,1-dichlorosilacyclopent-2-ene itself does not have a Si-H bond to add, the double bond within its ring can undergo hydrosilylation with other silanes, such as those containing a Si-H group. core.ac.uk This reaction is typically catalyzed by transition metal complexes, most commonly those of platinum. core.ac.uk The addition usually follows an anti-Markovnikov regioselectivity, where the silicon atom attaches to the less substituted carbon of the double bond. core.ac.uk

Other addition reactions, such as hydrogenation and halogenation, can also occur across the double bond of 1,1-dichlorosilacyclopent-2-ene, leading to the corresponding saturated silacyclopentane (B13830383) derivatives.

Ring-Opening and Rearrangement Pathways

The strained silacyclopentene ring, combined with the electron-withdrawing nature of the two chlorine atoms attached to the silicon, predisposes 1,1-dichlorosilacyclopent-2-ene to undergo several ring-opening and rearrangement reactions. These transformations are often initiated by thermal or chemical means, leading to the formation of various acyclic and cyclic silicon-containing products.

Intramolecular Ring-Opening and Rearrangement Processes

Detailed studies on the specific intramolecular ring-opening and rearrangement processes of 1,1-dichlorosilacyclopent-2-ene are not extensively documented in the publicly available scientific literature. However, based on the known reactivity of similar organochlorosilanes and strained cyclic systems, several potential pathways can be postulated.

One plausible rearrangement could involve a thermally induced retro-Diels-Alder type reaction, which would lead to the fragmentation of the ring. Another possibility is a dyotropic rearrangement, where the two chlorine atoms and a portion of the carbon backbone of the ring migrate simultaneously. The high reactivity of the Si-Cl bonds suggests that these could be cleaved under certain conditions, initiating a cascade of rearrangements. For instance, in the presence of a Lewis acid, the abstraction of a chloride ion could generate a silylium (B1239981) ion intermediate, which would be highly prone to rearrangement to alleviate ring strain.

It is important to note that without specific experimental or computational studies on 1,1-dichlorosilacyclopent-2-ene, these proposed pathways remain hypothetical. The actual behavior of the molecule would be highly dependent on the reaction conditions, such as temperature, pressure, and the presence of catalysts or reagents.

Oxidation and Degradation Pathways Leading to Silacyclopentene Derivatives

The oxidation and degradation of 1,1-dichlorosilacyclopent-2-ene can proceed through various mechanisms, primarily targeting the silicon-carbon and silicon-chlorine bonds, as well as the carbon-carbon double bond in the ring.

The Si-Cl bonds are particularly susceptible to hydrolysis, even with atmospheric moisture. This reaction would lead to the formation of silanols, specifically 1,1-dihydroxy-silacyclopent-2-ene. These silanols are often unstable and can readily undergo condensation reactions to form siloxane oligomers or polymers, where the silacyclopentene ring structure is retained but linked through Si-O-Si bonds.

Oxidation of the carbon-carbon double bond, for example with peroxy acids, could lead to the formation of an epoxide, 1,1-dichloro-2,3-epoxysilacyclopentane. Subsequent ring-opening of this epoxide under acidic or basic conditions would yield various functionalized silacyclopentane derivatives.

Under more forceful oxidative conditions, or through degradation pathways initiated by heat or UV radiation, the silacyclopentene ring itself can be cleaved. This could involve the scission of the C-Si bonds, leading to the formation of linear or branched organosilicon compounds. The ultimate degradation products under harsh conditions would likely be silicon dioxide, water, carbon dioxide, and hydrogen chloride.

The following table summarizes potential degradation products of 1,1-dichlorosilacyclopent-2-ene under different conditions:

| Condition | Potential Degradation Products |

| Hydrolysis | 1,1-Dihydroxy-silacyclopent-2-ene, Siloxane oligomers/polymers |

| Mild Oxidation (e.g., with peroxy acids) | 1,1-Dichloro-2,3-epoxysilacyclopentane |

| Strong Oxidation/Thermal Degradation | Silicon dioxide, Water, Carbon dioxide, Hydrogen chloride, various linear and branched organosilicon fragments |

It is crucial to recognize that the specific products formed will be highly dependent on the nature of the oxidant, the reaction temperature, and the presence of other chemical species.

Role As a Precursor in Advanced Materials and Polymer Science

Intermediates for Polymer Synthesis

The dichlorosilacyclopentene framework is fundamental to creating monomers suitable for polymerization, leading to advanced silicon-containing polymers with tailored properties.

While direct polymerization of 1,1-dichloro-silacyclopent-2-ene is not the typical route, its isomer, 1,1-dichloro-1-silacyclopent-3-ene, is a well-documented precursor to monomers designed for anionic ring-opening polymerization (ROP). The process involves the chemical reduction of the dichloro derivative to a more reactive monomer, which then undergoes polymerization.

Detailed research findings show that 1,1-dichloro-1-silacyclopent-3-ene is reduced using lithium aluminum hydride (LiAlH₄) to yield 1-silacyclopent-3-ene. dtic.mil This resulting monomer, which possesses reactive Si-H bonds, can then undergo stereoregular anionic ROP. dtic.mil The polymerization is typically initiated by catalytic amounts of organolithium reagents, such as methyllithium (B1224462) or n-butyllithium, in combination with a polar activator like hexamethylphosphoramide (B148902) (HMPA) in a tetrahydrofuran (B95107) (THF) solvent at low temperatures (e.g., -78°C). dtic.mildatapdf.com

The ring-opening of the silacyclopent-3-ene (B12353066) monomer proceeds via a cis-allyl anion intermediate, leading to the formation of poly(1-sila-cis-pent-3-ene). dtic.mil The microstructure of the resulting polymer can be influenced by the polymerization temperature. For instance, in the ROP of 1,1,3-trimethyl-1-silacyclopent-3-ene, polymerization at -78°C leads to a predominantly head-to-tail microstructure, while at -42°C, a 1:2:1 distribution of head-to-head, head-to-tail, and tail-to-tail arrangements is observed. datapdf.com

| Parameter | Details | Source(s) |

| Precursor | 1,1-dichloro-1-silacyclopent-3-ene | dtic.mil |

| Reduction Agent | Lithium aluminum hydride (LiAlH₄) | dtic.mil |

| Resulting Monomer | 1-Silacyclopent-3-ene | dtic.mil |

| Polymerization Type | Anionic Ring-Opening Polymerization (ROP) | dtic.mil |

| Catalyst System | Methyllithium/HMPA or n-Butyllithium/HMPA | dtic.mildatapdf.com |

| Solvent | Tetrahydrofuran (THF) | dtic.mil |

| Temperature | -40°C to -78°C | datapdf.com |

| Resulting Polymer | Poly(1-sila-cis-pent-3-ene) | dtic.mil |

This interactive table summarizes the key research findings for the conversion of 1,1-dichloro-1-silacyclopent-3-ene into a polymer via anionic ROP.

Dichlorosilanes, the chemical class to which 1,1-dichloro-silacyclopent-2-ene belongs, are valuable for incorporating silacyclopentene rings into larger molecular and polymeric structures through catalytic methods. A notable example is the nickel-catalyzed reductive [4 + 1] sila-cycloaddition of 1,3-dienes with dichlorosilanes. acs.org This reaction provides a direct route to synthesizing silacyclopent-3-ene derivatives. acs.org

This catalytic approach extends the utility of industrial feedstock chemicals like chlorosilanes to the synthesis of complex silacarbocycles under mild conditions. acs.org By reacting a dichlorosilane (B8785471) with a suitable diene in the presence of a nickel catalyst, the fundamental silacyclopentene structure is formed, effectively incorporating a silicon-containing ring into the product molecule. acs.org These products can serve as monomers or be integrated into more complex polymer backbones, leading to materials with unique thermal and electronic properties. mdpi.com

Building Blocks for Complex Organosilicon Architectures

Beyond linear polymers, the reactivity of the dichloro-silacyclopentene scaffold allows for the construction of intricate, multi-dimensional organosilicon molecules.

Spirocyclic compounds, which feature two rings connected by a single common atom, are a significant class of complex molecules. Dichlorosilanes are effective precursors for creating spiro silacarbocycles. The previously mentioned nickel-catalyzed reductive coupling of dichlorosilanes with dienes is a powerful method for accessing not only simple silacyclopentenes but also more complex spiro structures. acs.org

Another synthetic strategy involves converting dichlorosilanes, such as dichloro(divinyl)silane, into dialkynyl(divinyl)silanes. researchgate.net These intermediates can then undergo a sequence of hydroboration and intramolecular 1,1-organoboration reactions to yield spirosilanes, such as 5-silaspiro mdpi.commdpi.comnona-1,6-diene derivatives, in high yields. researchgate.net These methods highlight the role of dichlorosilanes as foundational building blocks for creating complex, three-dimensional silicon-centered architectures.

| Starting Material Class | Method | Resulting Structure | Source(s) |

| Dichlorosilanes | Nickel-Catalyzed Reductive [4 + 1] Sila-Cycloaddition with Dienes | Spiro Silacarbocycles | acs.org |

| Dichloro(divinyl)silane | Conversion to Dialkynyl(divinyl)silane followed by Hydroboration and Intramolecular Carboboration | 5-Silaspiro mdpi.commdpi.comnona-1,6-diene derivatives | researchgate.net |

This interactive table outlines synthetic routes to spirocyclic silacycles starting from dichlorosilanes.

The versatility of dichlorosilanes extends to the formation of other multi-ring systems, although the synthesis of digermasilacyclopentenes specifically from 1,1-dichloro-silacyclopent-2-ene is not documented in the available research. However, related chemistries demonstrate the potential for creating complex heterocycles. For example, by extending the principles of intramolecular carboboration reactions to tetraalkynylsilanes, multi-ring systems like 1,1'-spirobisiloles can be synthesized. researchgate.net This showcases how silicon-based precursors can be used to construct elaborate molecules containing multiple rings and heteroatoms.

Applications in Ligand Design for Transition Metal Catalysis

Based on the available research, there is no specific information regarding the application of 1,1-dichloro-silacyclopent-2-ene or its direct derivatives in the design of ligands for transition metal catalysis. The compound is more commonly utilized as a substrate or a precursor to monomers in reactions that are themselves catalyzed by transition metals, rather than being a part of the catalytic ligand structure. acs.org

Emerging Research Avenues and Future Outlook in 1,1 Dichlorosilacyclopent 2 Ene Chemistry

Development of Asymmetric Synthetic Routes to Chiral Derivatives

The synthesis of enantiomerically pure organosilicon compounds is a significant challenge, yet it holds the key to unlocking their potential in chiral catalysis, advanced materials, and pharmaceuticals. To date, the development of asymmetric synthetic routes to chiral derivatives of 1,1-dichlorosilacyclopent-2-ene remains a largely unexplored frontier. However, progress in the broader field of chiral silane (B1218182) synthesis offers a roadmap for future endeavors.

Current research on the asymmetric synthesis of related silacyclopentanes has demonstrated the feasibility of creating chiral silicon centers within a five-membered ring structure. Methodologies such as the desymmetrization of prochiral silanes using chiral catalysts or auxiliaries present a promising strategy. For instance, the use of chiral N-heterocyclic carbenes (NHCs) in the desymmetrization of cyclopentenediones offers a conceptual parallel for the potential asymmetric functionalization of the silacyclopentene ring. researchgate.net Another avenue involves the catalytic asymmetric hydrosilylation of suitable precursors, a technique that has seen success in creating chiral silanes.

Future research will likely focus on adapting these existing asymmetric methods to 1,1-dichlorosilacyclopent-2-ene. This could involve several potential pathways:

Asymmetric reduction: The development of chiral reducing agents or catalysts for the enantioselective reduction of a suitable precursor to a chiral silane, which can then be converted to the desired silacyclopentene derivative.

Chiral catalysis: The use of chiral transition metal catalysts, such as those based on rhodium or iridium, to effect asymmetric transformations on the silacyclopentene ring or its precursors. nih.gov Dirhodium tetracarboxylate-catalyzed asymmetric cyclopropanation of vinyl heterocycles provides a blueprint for creating stereogenic centers adjacent to a heterocyclic core. nih.gov

Kinetic resolution: The enzymatic or catalytic kinetic resolution of a racemic mixture of a 1,1-disubstituted silacyclopent-2-ene derivative could provide access to enantiomerically enriched compounds.

Overcoming the challenges associated with the reactivity of the Si-Cl bonds under asymmetric reaction conditions will be crucial for the successful development of these synthetic routes. The table below outlines potential strategies and the key challenges involved.

| Asymmetric Strategy | Description | Key Challenges |

| Asymmetric Reduction | Enantioselective reduction of a prochiral precursor. | Compatibility of chiral reducing agents with the dichloro-functionality. |

| Chiral Catalysis | Use of chiral catalysts for C-H functionalization or other transformations. | Catalyst poisoning or undesired side reactions involving the Si-Cl bonds. |

| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture. | Finding a suitable enzyme or catalyst with high enantioselectivity. |

The successful implementation of these strategies would provide access to a new class of chiral building blocks, opening doors to their application in asymmetric catalysis and the synthesis of novel, stereochemically defined materials.

Exploration of Novel Reactivity via Frustrated Lewis Pair Chemistry or Other Catalytic Systems

Frustrated Lewis Pair (FLP) chemistry has emerged as a powerful tool for the activation of small molecules and for catalysis, offering metal-free alternatives for various chemical transformations. wikipedia.orgnih.gov An FLP consists of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct, leaving their reactivity available to interact with a third substrate. wikipedia.org This concept presents an exciting opportunity to explore novel reactivity pathways for 1,1-dichlorosilacyclopent-2-ene.

The silicon center in 1,1-dichlorosilacyclopent-2-ene, bonded to two electronegative chlorine atoms, possesses significant Lewis acidity. This inherent property makes it a prime candidate for interaction with a sterically hindered Lewis base in an FLP system. Such an interaction could lead to the activation of the Si-Cl bonds, paving the way for a range of catalytic transformations that are currently inaccessible.

Potential applications of FLP chemistry with 1,1-dichlorosilacyclopent-2-ene include:

Catalytic Reduction: An FLP could facilitate the heterolytic cleavage of H₂, with the resulting hydride attacking the silicon center and the proton being captured by the Lewis base. This could enable the catalytic, metal-free reduction of the dichloro- to a dihydrido-silacyclopentene.

Catalytic Functionalization: The activated Si-Cl bond could be susceptible to nucleophilic attack by a range of substrates, enabling the catalytic introduction of new functional groups at the silicon center. This could provide a novel route to a variety of substituted silacyclopentenes.

Ring-Opening Polymerization: An FLP could potentially act as an initiator for the ring-opening polymerization of the silacyclopentene, offering a new, metal-free method for the synthesis of silicon-containing polymers.

Beyond FLP chemistry, other advanced catalytic systems could also unlock new reactivity for this compound. For example, the use of redox-active ligands in conjunction with a transition metal catalyst could enable novel cross-coupling reactions at the silicon center. Furthermore, photoredox catalysis could open up new avenues for the functionalization of the silacyclopentene ring through radical-mediated pathways.

The exploration of these novel catalytic systems holds the promise of expanding the synthetic utility of 1,1-dichlorosilacyclopent-2-ene far beyond its current applications.

Integration into Advanced Functional Materials Beyond Traditional Polymers

The unique electronic and structural properties of organosilicon compounds make them attractive candidates for the development of advanced functional materials. While 1,1-dichlorosilacyclopent-2-ene is a known precursor to polysilanes, its potential extends far beyond these traditional polymers. The combination of a strained five-membered ring, a reactive dichlorosilyl group, and a carbon-carbon double bond provides a versatile platform for the design of novel materials with tailored properties.

Future research in this area will likely focus on integrating the 1,1-dichlorosilacyclopent-2-ene motif into more complex material architectures, such as:

Organic Light-Emitting Diodes (OLEDs): The incorporation of the silacyclopentene ring into conjugated organic molecules could lead to materials with interesting photophysical properties. The silicon atom can influence the HOMO-LUMO gap and the charge transport characteristics of the material, potentially leading to improved efficiency and stability in OLED devices.

Sensors: The reactive Si-Cl bonds can be functionalized with specific recognition units, leading to the development of chemosensors. The binding of an analyte to the recognition unit could induce a change in the electronic or optical properties of the silacyclopentene core, providing a detectable signal.

Self-Healing Materials: The strained silacyclopentene ring could be utilized as a mechanically sensitive unit in self-healing polymers. Upon mechanical stress, the ring could open, generating reactive species that can then crosslink and repair the damage.

The table below summarizes potential applications of 1,1-dichlorosilacyclopent-2-ene derivatives in advanced functional materials.

| Material Type | Key Feature of Silacyclopentene Derivative | Potential Application |

| Conjugated Polymers | σ-π conjugation, tunable electronic properties | Organic electronics (OLEDs, OFETs) |

| Chemosensors | Functionalizable Si-Cl bonds | Detection of specific analytes |

| Self-Healing Polymers | Strain-release of the five-membered ring | Autonomous material repair |

| High Refractive Index Materials | High silicon content | Advanced optical components |

The ability to precisely control the structure and functionality of the silacyclopentene building block will be paramount in realizing these applications.

Deeper Computational Exploration of Excited States and Reaction Dynamics

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into molecular structure, bonding, and reactivity. In the context of 1,1-dichlorosilacyclopent-2-ene, computational methods can play a crucial role in guiding the development of new synthetic methods and materials.

A deeper computational exploration of the excited states and reaction dynamics of this molecule and its derivatives can provide valuable information that is often difficult or impossible to obtain experimentally. Key areas for future computational investigation include:

Excited State Properties: Time-dependent density functional theory (TD-DFT) and other advanced computational methods can be used to calculate the energies and characters of the electronic excited states of 1,1-dichlorosilacyclopent-2-ene and its derivatives. wisc.edu This information is essential for understanding their photophysical properties and for designing new materials for applications in optoelectronics.

Reaction Mechanisms: Computational modeling can be used to elucidate the mechanisms of reactions involving 1,1-dichlorosilacyclopent-2-ene. This includes modeling the transition states and intermediates of reactions, which can help to explain observed reactivity and to predict the outcome of new reactions. For example, computational studies can be employed to understand the regioselectivity and stereoselectivity of cycloaddition reactions involving the silacyclopentene double bond. mdpi.com

Reaction Dynamics Simulations: Ab initio molecular dynamics (AIMD) simulations can provide a detailed picture of the time evolution of chemical reactions. These simulations can be used to study the dynamics of bond breaking and bond formation, and to understand how factors such as temperature and solvent affect the outcome of a reaction.

The insights gained from these computational studies will be invaluable for the rational design of new experiments and for accelerating the discovery of new applications for 1,1-dichlorosilacyclopent-2-ene. The synergy between computational prediction and experimental validation will be a key driver of innovation in this exciting area of organosilicon chemistry.

Q & A

Q. What are the established synthetic routes for Silacyclopent-2-ene, 1,1-dichloro-, and how can dichloromethyl 2-pyridyl sulfone be utilized in its preparation?

A method adapted from dichloroalkene synthesis involves using dichloromethyl 2-pyridyl sulfone as a dichloroolefination reagent. This reagent reacts with aldehydes under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to introduce dichloro groups. For silacyclopentene derivatives, cyclization steps with silicon-containing precursors may follow. Reaction optimization includes adjusting stoichiometry, temperature (e.g., −78°C to room temperature), and catalyst choice (e.g., Lewis acids) to improve yield and selectivity .

Q. Which analytical techniques are most effective for characterizing Silacyclopent-2-ene, 1,1-dichloro-?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is critical for structural elucidation, particularly to confirm the silacycle ring and dichloro substitution. Mass spectrometry (MS) provides molecular weight validation, while gas chromatography (GC) or high-performance liquid chromatography (HPLC) paired with certified reference standards (e.g., 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane) ensures purity assessment. Cross-referencing with databases like EPA’s HERO can validate spectral data .

Q. How can environmental exposure pathways for Silacyclopent-2-ene, 1,1-dichloro- be systematically evaluated?

Use systematic review frameworks such as SWIFT Review software to aggregate peer-reviewed studies on analogous compounds (e.g., 1,1-dichloroethane). Key disciplines include environmental fate (hydrolysis, photodegradation), bioaccumulation potential, and occupational exposure. Data sources should span online databases (e.g., PubMed, SciFinder), with results screened for relevance using HERO database protocols .

Q. What methodologies are recommended for quantifying Silacyclopent-2-ene, 1,1-dichloro- in groundwater samples?

Follow protocols for volatile chlorinated hydrocarbons: solid-phase microextraction (SPME) or purge-and-trap concentration, followed by GC-MS analysis. Calibration curves using certified standards (e.g., 1,1-dichloroethylene) and quality controls (spiked recoveries, blanks) ensure accuracy. Long-term monitoring (e.g., seasonal sampling) tracks concentration trends, as demonstrated in groundwater studies of 1,1-dichloroethane .

Q. How are thermodynamic properties like vapor pressure and critical parameters determined for this compound?

Static or dynamic vapor pressure measurement systems, as described for 1,1-dichloro-2,2,2-trifluoroethane (R123), can be adapted. Critical parameters (temperature, pressure, density) are derived via PVT (pressure-volume-temperature) experiments using high-precision instrumentation. Data validation against computational models (e.g., equations of state) ensures reliability .

Advanced Research Questions

Q. How can contradictions in environmental fate data for Silacyclopent-2-ene, 1,1-dichloro- be resolved?

Apply meta-analysis frameworks to reconcile discrepancies. For example, differences in hydrolysis rates reported across studies may arise from pH, temperature, or matrix effects (e.g., soil vs. water). Systematic reviews should categorize data by experimental conditions and use statistical tools (e.g., multivariate regression) to identify confounding variables. Cross-referencing with EPA’s HERO screening criteria ensures methodological rigor .

Q. What mechanistic insights explain the reactivity of Silacyclopent-2-ene, 1,1-dichloro- in ring-opening polymerization or cycloaddition reactions?

Investigate via density functional theory (DFT) calculations to map reaction pathways, focusing on silicon’s electrophilicity and chlorine’s electron-withdrawing effects. Experimental validation involves kinetic studies (e.g., monitoring intermediates via in-situ FTIR) and stereochemical analysis (X-ray crystallography). Comparative studies with non-chlorinated silacycles highlight electronic effects .

Q. How can computational models predict the environmental persistence and toxicity of this compound?

Use quantitative structure-activity relationship (QSAR) models parameterized with data from structurally similar chlorinated hydrocarbons (e.g., 1,1-dichloroethane). Inputs include octanol-water partition coefficients (log P), Henry’s law constants, and biodegradation half-lives. Validate predictions against experimental ecotoxicity assays (e.g., Daphnia magna LC50) .

Q. What advanced techniques characterize degradation intermediates of Silacyclopent-2-ene, 1,1-dichloro- under UV irradiation?

Employ high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) to identify transient species. Isotopic labeling (e.g., ³⁶Cl) tracks chlorine displacement pathways. Reaction chambers with controlled light intensity and wavelength isolate photodegradation mechanisms, while electron paramagnetic resonance (EPR) detects radical intermediates .

Q. How can interdisciplinary approaches integrate synthesis and environmental analysis for sustainable applications of this compound?

Develop green chemistry workflows by combining catalytic synthesis (e.g., asymmetric dichlorination) with life-cycle assessment (LCA). Metrics include atom economy, E-factor, and environmental persistence scores. Collaborative frameworks (e.g., EPA’s SWIFT Review for hazard screening) align synthetic goals with regulatory benchmarks .

Q. Methodological Notes

- Data Tables : Reference Table A-2 in EPA’s HERO database for literature search strategies .

- Critical Parameters : Weber et al. (1990) provide models for extrapolating thermodynamic data .

- Analytical Standards : Use certified solutions (e.g., 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane) for calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.